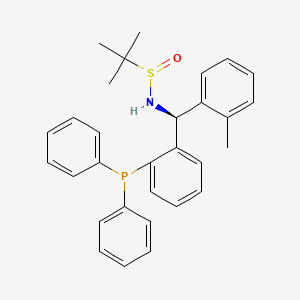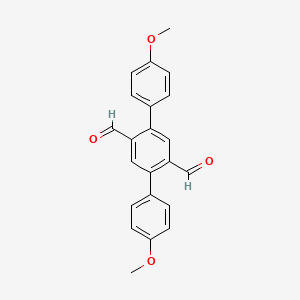
2,5-bis(4-methoxyphenyl)terephthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis(4-methoxyphenyl)terephthalaldehyde: is an organic compound characterized by the presence of two methoxyphenyl groups attached to a terephthalaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(4-methoxyphenyl)terephthalaldehyde typically involves the reaction of terephthalaldehyde with 4-methoxybenzaldehyde under specific conditions. One common method is the condensation reaction, where the aldehyde groups of terephthalaldehyde react with the methoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde groups in 2,5-bis(4-methoxyphenyl)terephthalaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,5-bis(4-methoxyphenyl)terephthalic acid.
Reduction: 2,5-bis(4-methoxyphenyl)terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 2,5-bis(4-methoxyphenyl)terephthalaldehyde is used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymeric materials
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure and potential for functionalization with various fluorophores.
Medicine: While specific medical applications are still under investigation, the compound’s ability to form stable frameworks suggests potential use in drug delivery systems.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including light-emitting diodes (LEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2,5-bis(4-methoxyphenyl)terephthalaldehyde primarily involves its ability to form stable covalent bonds with other molecules. The aldehyde groups can react with amines to form imines, which are key intermediates in the synthesis of COFs. The methoxy groups can also participate in various substitution reactions, allowing for further functionalization and modification of the compound.
類似化合物との比較
- 2,5-bis(octyloxy)terephthalaldehyde
- 2,5-bis(hexyloxy)terephthalaldehyde
- Terephthalaldehyde
Comparison: 2,5-bis(4-methoxyphenyl)terephthalaldehyde is unique due to the presence of methoxyphenyl groups, which enhance its reactivity and potential for functionalization compared to other similar compounds. The methoxy groups provide additional sites for substitution reactions, making it a versatile building block for various applications.
特性
分子式 |
C22H18O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
2,5-bis(4-methoxyphenyl)terephthalaldehyde |
InChI |
InChI=1S/C22H18O4/c1-25-19-7-3-15(4-8-19)21-11-18(14-24)22(12-17(21)13-23)16-5-9-20(26-2)10-6-16/h3-14H,1-2H3 |
InChIキー |
UJBSOOWGSHYHOR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methylbenzo[b]thiophen-2-amine](/img/structure/B13647056.png)
![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)

![[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)
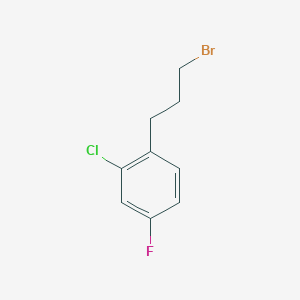
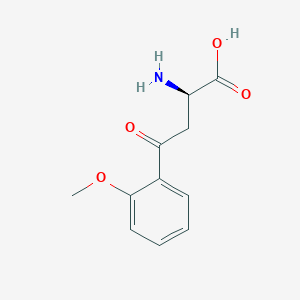
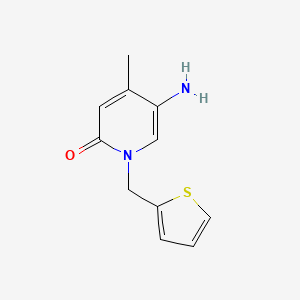
![2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13647087.png)
![9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole](/img/structure/B13647103.png)
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
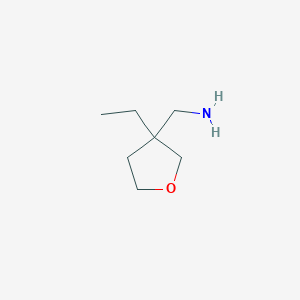
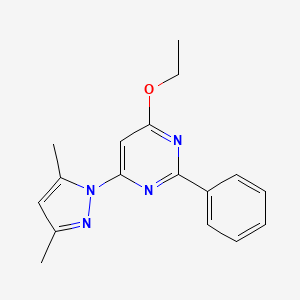
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
